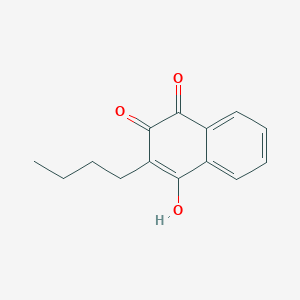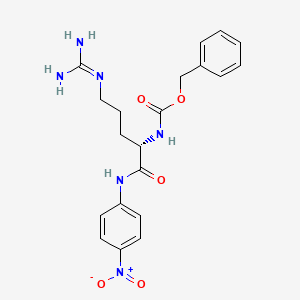
3,4-Pentadienoic acid, ethyl ester
Übersicht
Beschreibung
3,4-Pentadienoic acid, ethyl ester, also known as ethyl 2,3-pentadienoate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from 3,4-pentadienoic acid and ethanol. This compound is characterized by its allene structure, which contains two adjacent double bonds, making it a unique and reactive molecule in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-pentadienoic acid, ethyl ester typically involves the acylation of Wittig reagents. One common method is the reaction of ethyl (triphenylphosphoranylidene)acetate with propionyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification through distillation .
Industrial Production Methods: Industrial production of this ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps include the preparation of the Wittig reagent, its reaction with the acid chloride, and subsequent purification .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Pentadienoic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,4-Pentadienoic acid, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound can serve as a precursor for biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: Research into potential pharmaceutical applications includes exploring its role in drug development and as a synthetic intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-pentadienoic acid, ethyl ester involves its reactivity due to the allene structure. The compound can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, due to the presence of conjugated double bonds. These reactions often involve the formation of intermediates that can further react to yield diverse products .
Vergleich Mit ähnlichen Verbindungen
2,3-Pentadienoic acid, ethyl ester: Another allene ester with similar reactivity but different substitution patterns.
2,4-Pentadienoic acid, ethyl ester: A related compound with a different position of double bonds, affecting its chemical behavior.
Ethyl acetoacetate: An ester with a keto group, showing different reactivity compared to allene esters.
Uniqueness: 3,4-Pentadienoic acid, ethyl ester is unique due to its allene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for research and industrial applications .
Eigenschaften
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h5H,1,4,6H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGBLIPKTCJGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448677 | |
| Record name | 3,4-Pentadienoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30332-99-1 | |
| Record name | 3,4-Pentadienoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,11aalpha)-1alpha,5alpha-Methanodecahydro-2H-pyrido[1,2-a][1,5]diazocine](/img/structure/B1654918.png)
![(1E,2E)-bis[1-(biphenyl-4-yl)ethylidene]hydrazine](/img/structure/B1654919.png)










